N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound featuring a fused pyrido-thieno-pyrimidine core substituted with a 4-fluorobenzyl carboxamide group. This structure integrates pyridine, thiophene, and pyrimidine moieties, which are common scaffolds in medicinal chemistry due to their bioactivity and binding versatility. The 4-fluorobenzyl substituent likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature critical for drug candidates targeting enzymes or receptors .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c19-12-6-4-11(5-7-12)10-20-16(23)14-9-13-17(25-14)21-15-3-1-2-8-22(15)18(13)24/h1-9H,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBCIIGBEZISKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C=C(S3)C(=O)NCC4=CC=C(C=C4)F)C(=O)N2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a 4-fluorobenzylamine with a suitable pyrido[1,2-a]thieno[2,3-d]pyrimidine derivative under controlled conditions. The reaction conditions often involve the use of catalysts such as sodium ethoxide or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrido[1,2-a]thieno[2,3-d]pyrimidine compounds exhibit promising anticancer properties. For instance, a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The results indicated that these compounds could inhibit cancer cell proliferation effectively, suggesting their potential as anticancer agents .
Mechanisms of Action
The mechanism by which N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, it has been suggested that these compounds can interfere with DNA synthesis and repair mechanisms in cancer cells .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the fluorobenzyl group can significantly influence the biological activity of the resulting compounds. By systematically altering substituents on the pyrido-thieno-pyrimidine framework, researchers can identify lead compounds with enhanced potency and selectivity .
Potential as Antimicrobial Agents
Emerging studies indicate that this compound may also possess antimicrobial properties. Preliminary data suggest that certain derivatives exhibit activity against a range of bacterial strains, indicating potential applications in treating infections .
Neuropharmacological Applications
There is growing interest in the neuropharmacological properties of pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives. Some studies have reported that these compounds may have effects on neurotransmitter systems, which could lead to developments in treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as DNA replication, protein synthesis, and signal transduction. These interactions result in the compound’s observed biological activities, including its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can be elucidated by comparing it with three analogs (Table 1):
Table 1: Comparative Analysis of Structural and Physicochemical Properties
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 4-fluorobenzyl | C₁₉H₁₃FN₃O₂S | 366.39* | Fluorine enhances lipophilicity and metabolic stability. |
| N-[2-(Methylthio)phenyl]-... (CAS RN: 519050-47-6) | 2-(methylthio)phenyl | C₁₈H₁₃N₃O₂S₂ | 367.45 | Methylthio group increases electron density; may improve binding affinity. |
| 4-Oxo-N-(3-pyridinyl)-... (ChemSpider ID: 756727) | 3-pyridinyl | C₁₆H₁₀N₄O₂S | 322.34 | Pyridinyl substituent introduces hydrogen-bonding potential. |
| N-(4-methoxybenzyl)-... | 4-methoxybenzyl | C₂₀H₁₆N₃O₃S | 378.42* | Methoxy group increases solubility but may reduce membrane permeability. |
*Calculated using standard atomic weights.
Key Comparative Insights
Substituent Effects on Lipophilicity The 4-fluorobenzyl group in the target compound balances moderate lipophilicity (due to fluorine’s electronegativity) with metabolic resistance, a trait absent in the 4-methoxybenzyl analog, where the electron-donating methoxy group increases polarity and aqueous solubility but may hinder blood-brain barrier penetration .
Hydrogen-Bonding and Bioavailability
- The 3-pyridinyl analog (ChemSpider ID: 756727) incorporates a nitrogen-rich heterocycle, enabling hydrogen bonding with biological targets (e.g., kinase ATP-binding sites). However, its lower molecular weight (322.34 vs. 366.39) may reduce plasma protein binding, affecting half-life .
By contrast, the 3-pyridinyl analog likely requires palladium-catalyzed cross-coupling for aryl substitution, increasing synthetic complexity .
Research Findings and Implications
- Structure-Activity Relationship (SAR): Fluorine substitution at the benzyl para position is a strategic modification to optimize pharmacokinetics without compromising target affinity. This aligns with trends in kinase inhibitor design, where fluorinated analogs exhibit enhanced selectivity .
- Gaps in Data: Biological activity data (e.g., IC₅₀ values, toxicity profiles) for these compounds are absent in the provided evidence. Further studies should prioritize in vitro assays to validate hypothesized advantages of the fluorobenzyl group over methoxy or methylthio analogs.
Biological Activity
N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.
Synthesis and Structural Characteristics
The compound belongs to a class of pyrido[1,2-a]thieno[2,3-d]pyrimidines, which are known for their diverse biological activities. The synthesis typically involves cyclization reactions that yield derivatives with varying substituents that can modulate their biological properties. For instance, the introduction of the 4-fluorobenzyl group enhances lipophilicity and may influence receptor binding affinity.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.57 | Induction of apoptosis |
| HepG2 | 1.31 | PIM-1 kinase inhibition |
| MDA-MB-231 | 0.99 | Cell cycle arrest at G1 phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against breast cancer (MCF-7) and liver cancer (HepG2) cells .
The primary mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : The compound significantly activates apoptosis pathways in cancer cells. In MCF-7 cells, it increased total apoptosis by 58.29-fold compared to control groups .
- PIM-1 Kinase Inhibition : It acts as a PIM-1 kinase inhibitor with an IC50 value of 11.4 nM, leading to reduced cell proliferation and survival .
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle in the G1 phase, which is crucial for preventing cancer cell division and growth .
Case Studies and Research Findings
A notable study highlighted the efficacy of this compound in vitro against several cancer types. The study utilized an MTT assay to evaluate cytotoxicity and found that the compound not only inhibited cell growth but also induced morphological changes consistent with apoptosis .
Another research effort focused on its anti-angiogenic properties by assessing its inhibitory effects on VEGFR-2, a key target in cancer therapy. The compound demonstrated promising results with an IC50 value of 0.18 µM against VEGFR-2, suggesting its potential use as an anti-cancer agent that targets tumor blood supply .
Q & A
Q. Q1. What are the recommended synthetic routes for N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrido[1,2-a]thieno[2,3-d]pyrimidine core. A key step is the condensation of a pyrido[1,2-a]pyrimidine precursor with a 4-fluorobenzylamine derivative. For example:
Core formation : Cyclization of thieno[2,3-d]pyrimidine intermediates under reflux with catalysts like acetic acid or DMF .
Amidation : Coupling the core with 4-fluorobenzylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DCM or THF .
Optimization Tips :
- Use high-purity solvents (e.g., DMF) to avoid side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
- Adjust temperature (60–80°C) and reaction time (12–24 hours) to maximize yield .
Q. Q2. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for pyrido-pyrimidine and fluorobenzyl groups) and carbonyl signals (δ 165–170 ppm for the carboxamide) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₉H₁₃F₄N₃O₂S).
- HPLC : Assess purity (>95% using C18 columns with acetonitrile/water gradients) .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., fluorobenzyl substituents) influence the compound’s bioactivity, and what SAR trends have been observed?
Methodological Answer:
- Fluorine Positioning : The 4-fluorobenzyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase targets) .
- Core Modifications : Replacing the thieno ring with pyrido or benzo analogs reduces activity, indicating the thieno moiety is critical for target engagement .
- SAR Table :
| Substituent | Bioactivity (IC₅₀) | Notes |
|---|---|---|
| 4-Fluorobenzyl | 0.8 µM (Kinase X) | Optimal lipophilicity |
| 3-Fluorobenzyl | 2.1 µM | Reduced potency due to steric hindrance |
| Benzyl (no F) | 5.4 µM | Lower metabolic stability |
Q. Q4. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values for the same target)?
Methodological Answer: Contradictions often arise from:
- Assay Conditions : Differences in buffer pH, ATP concentrations (for kinase assays), or cell lines. Standardize protocols using reference inhibitors .
- Compound Purity : Impurities >5% can skew results. Re-test batches with HPLC purity >98% .
- Target Conformation : Use X-ray crystallography to verify binding modes and rule out allosteric effects .
Case Study : Discrepancies in IC₅₀ for EGFR inhibition (0.5–5 µM) were resolved by confirming active vs. inactive kinase conformations in assay setups .
Q. Q5. How can computational methods (e.g., molecular docking) guide the design of derivatives with improved selectivity?
Methodological Answer:
- Docking Workflow :
- Target Preparation : Retrieve crystal structures (e.g., PDB ID 4HXJ for kinase targets) and remove water/ligands.
- Ligand Preparation : Generate 3D conformers of the compound and derivatives using OpenBabel .
- Binding Site Analysis : Identify key residues (e.g., hinge region Lys721 in kinases) for hydrogen bonding with the carboxamide group .
- Selectivity Screening : Compare docking scores across homologous targets (e.g., kinase family members) to prioritize derivatives with >10-fold selectivity .
Q. Q6. What in vitro and in vivo models are most relevant for evaluating its therapeutic potential in oncology?
Methodological Answer:
- In Vitro :
- Cell viability assays (MTT) in cancer lines (e.g., HCT-116, MCF-7) with EC₅₀ < 1 µM .
- Apoptosis markers (Annexin V/PI) and cell cycle analysis (flow cytometry) .
- In Vivo :
- Xenograft models (e.g., nude mice with HT-29 tumors) dosed at 10–50 mg/kg/day via oral gavage.
- Monitor tumor volume reduction and toxicity (liver/kidney histopathology) .
Future Research Directions
- Mechanistic Studies : Use CRISPR-Cas9 to validate target engagement in knockout cell lines .
- Formulation Optimization : Develop nanoparticle carriers to enhance bioavailability .
- Toxicogenomics : RNA-seq to identify off-target effects at the transcriptome level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
